2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
This compound is an intermediate in the synthesis of medicines, and can also be used as an intermediate in the synthesis of dyes and pesticides . The structure of this molecule consists of two methyl groups on a benzene ring with two aminobenzoic acid molecules attached to it .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N2O2S . It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an aminobenzoic acid group, which is a derivative of benzoic acid.Physical And Chemical Properties Analysis
The molecular weight of this compound is 314.40202 . Unfortunately, the data retrieved does not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
Biological Activities of Benzothiazoles
Benzothiazole derivatives exhibit a broad spectrum of biological activities, which makes them significant in medicinal chemistry. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. Some benzothiazole compounds are currently used in clinical applications due to their diverse pharmacological effects. The synthesis of 2-guanidinobenzazoles highlights the importance of the guanidine group, which can alter the biological activity of benzothiazoles, indicating their potential as therapeutic agents across a variety of mechanisms including cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (M. Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has identified potential antioxidant and anti-inflammatory agents. These studies aim to discover new molecules that can serve as effective treatments for conditions related to oxidative stress and inflammation. The synthetic approaches and evaluation of these derivatives' pharmacological activities suggest that certain benzofused thiazole compounds exhibit significant effects in vitro, showcasing their potential for further development as health-promoting agents (Dattatraya G. Raut et al., 2020).
Structural Activity Relationship
The structural activity relationship (SAR) of benzothiazole derivatives in medicinal chemistry underlines the importance of specific substitutions on the benzothiazole scaffold to elicit a variety of biological activities. This area of research is critical for the design and development of new drugs, with a focus on enhancing the therapeutic potential of benzothiazole derivatives by exploring different chemical modifications. The understanding of SAR is crucial for identifying promising benzothiazole-based compounds for further pharmacological evaluation (M. Bhat & S. L. Belagali, 2020).
properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10-6-2-3-7-11(10)15(19)18-16-14(17(20)21)12-8-4-5-9-13(12)22-16/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUXWXGJZNLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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